molecular formula C17H22N2O3S B2673512 N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide CAS No. 899998-64-2

N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B2673512
CAS No.: 899998-64-2
M. Wt: 334.43
InChI Key: QVMOCXPLPUFHSW-UHFFFAOYSA-N
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Description

N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 4-hydroxy-2-quinolones
  • 2-hydroxyquinoline
  • 4-hydroxyquinoline

Uniqueness

N-cyclohexyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and sulfonamide groups differentiate it from other quinoline derivatives, potentially enhancing its activity and selectivity in various applications .

Properties

IUPAC Name

N-cyclohexyl-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-11-9-16(20)18-17-12(2)8-14(10-15(11)17)23(21,22)19-13-6-4-3-5-7-13/h8-10,13,19H,3-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMOCXPLPUFHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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